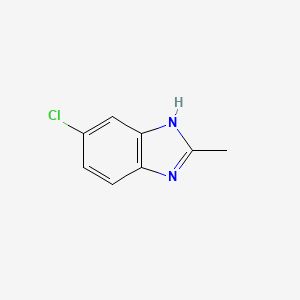

5-Chloro-2-methylbenzimidazole

Description

Historical Context and Significance of Benzimidazole (B57391) Derivatives

The journey of benzimidazole began with its first synthesis by Hoebrecker in 1872. globalresearchonline.net However, its therapeutic potential, particularly as an antiparasitic agent, was not realized until about 80 years later. globalresearchonline.net The discovery of thiabendazole (B1682256) in 1961 marked a significant milestone, unveiling the potent anthelmintic properties of this class of compounds. researchgate.netderpharmachemica.com This discovery spurred extensive research into benzimidazole derivatives, leading to the development of a multitude of compounds with diverse medicinal applications. frontiersin.orgresearchgate.net The versatility of the benzimidazole nucleus has established it as a "privileged scaffold" in drug discovery, meaning it is a structural framework that is frequently found in biologically active compounds. nih.govscispace.com

Prevalence of Benzimidazole in Clinically Approved Drugs

The benzimidazole core is a key structural component in a variety of clinically approved drugs, demonstrating its importance in modern medicine. nih.govresearchgate.net These drugs span a wide range of therapeutic areas, from treating parasitic infections to managing cancer and viral diseases. researchgate.netscilit.com The ability of the benzimidazole ring to form various weak interactions and its electron-rich nature contribute to its capacity to bind to a broad spectrum of therapeutic targets. nih.gov

Table 1: Examples of Clinically Approved Benzimidazole-Based Drugs

| Drug Name | Therapeutic Use |

| Albendazole (B1665689) | Anthelmintic derpharmachemica.com |

| Mebendazole (B1676124) | Anthelmintic derpharmachemica.com |

| Thiabendazole | Anthelmintic, Antifungal derpharmachemica.comresearchgate.net |

| Omeprazole | Anti-ulcer (Proton Pump Inhibitor) derpharmachemica.com |

| Bendamustine (B91647) | Anticancer nih.gov |

| Maribavir | Antiviral scispace.comscilit.com |

| Bilastine | Antihistamine researchgate.netscilit.com |

| Nocodazole | Antineoplastic scispace.comscilit.com |

| Selumetinib | Anticancer nih.gov |

| Binimetinib | Anticancer nih.gov |

This table is not exhaustive but provides a representation of the diverse applications of benzimidazole drugs.

Broad Pharmacological Activities of Benzimidazole Derivatives

Research has consistently demonstrated that benzimidazole derivatives possess a wide array of pharmacological activities. nih.govglobalresearchonline.netfrontiersin.org This broad spectrum of activity is a key reason for the continued interest of medicinal chemists in this scaffold. frontiersin.orgresearchgate.net

Benzimidazole derivatives have shown considerable efficacy against various microbial and fungal strains. ajrconline.orgnih.govtandfonline.com They are known to inhibit the growth of both Gram-positive and Gram-negative bacteria. frontiersin.orgtandfonline.com For instance, certain synthesized benzimidazole derivatives have exhibited antibacterial potency comparable to standard drugs like gentamicin (B1671437) and cefadroxil. frontiersin.org In the realm of antifungal activity, some derivatives have demonstrated significant effects against Candida species and other fungi, with some showing better activity than the standard drug fluconazole. frontiersin.orgresearchgate.net

The development of anticancer agents is a significant area of application for benzimidazole derivatives. nih.govnih.govnveo.org Their structural resemblance to nucleotides allows them to interfere with the biological processes of cancer cells. nveo.org Several benzimidazole-based drugs, such as bendamustine and binimetinib, are used in cancer therapy. nih.gov The anticancer mechanisms of these derivatives are diverse and can include the disruption of microtubule polymerization, induction of apoptosis, and inhibition of key enzymes involved in cancer cell proliferation. nih.govrsc.org Repurposing of anthelmintic benzimidazoles like mebendazole and albendazole for cancer treatment is also an active area of research. nih.govnih.gov

Benzimidazole derivatives have been tested against a variety of DNA and RNA viruses and have shown promising antiviral activity. frontiersin.orgnih.govnih.gov They have been found to be active against viruses such as human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV and HCV), respiratory syncytial virus (RSV), and human cytomegalovirus (HCMV). frontiersin.orgscispace.com Maribavir is a clinically approved antiviral drug that contains the benzimidazole scaffold. scispace.comorientjchem.org The mechanism of antiviral action can vary, with some compounds acting as reverse transcriptase inhibitors. frontiersin.org

The anthelmintic properties of benzimidazoles are well-established, with this being one of the first and most successful applications of this class of compounds. derpharmachemica.comdangschat-toh.com Drugs like albendazole, mebendazole, and thiabendazole are widely used to treat infections caused by parasitic worms in both humans and animals. derpharmachemica.comresearchgate.net These compounds typically work by binding to the parasite's β-tubulin, which disrupts microtubule formation and ultimately leads to the parasite's death. dangschat-toh.comresearchgate.net The benzimidazole scaffold is also found in drugs used to treat other parasitic illnesses, such as those caused by protozoa. scispace.comresearchgate.net

Focus on: 5-Chloro-2-methylbenzimidazole

While the broader benzimidazole scaffold has been extensively studied, specific derivatives like this compound are often key intermediates in the synthesis of more complex, biologically active molecules. ontosight.aichemimpex.com

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C8H7ClN2 | ontosight.ainih.govcymitquimica.com |

| Molecular Weight | 166.61 g/mol | ontosight.aicymitquimica.comscbt.com |

| CAS Number | 2818-69-1 | ontosight.ainih.govchemicalbook.com |

| Appearance | Light brown solid or fluffy powder | nih.govchemicalbook.comchemicalbook.com |

| Melting Point | Approximately 197-235°C | ontosight.aichemicalbook.com |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol. | ontosight.ainih.govchemicalbook.com |

The presence of a chloro group at the 5-position and a methyl group at the 2-position of the benzimidazole ring influences its chemical properties and reactivity. ontosight.ai This compound serves as a building block in the synthesis of novel derivatives with potential pharmacological activities. For example, it has been used in the synthesis of compounds evaluated for their antifungal activity. derpharmachemica.com Studies have also been conducted on the butylation of 5-chloro-2-methyl-1H-benzo[d]imidazole to create new isomeric compounds. researchgate.net Furthermore, its carbon-13 nuclear magnetic resonance has been studied to aid in the chemical shift assignment of substituted benzimidazoles. cdnsciencepub.com

Anti-inflammatory and Analgesic Effects

Derivatives of benzimidazole have demonstrated significant potential as both anti-inflammatory and analgesic agents. nih.govnih.gov The structural framework of benzimidazole serves as a valuable template for the design of molecules that can modulate inflammatory pathways and alleviate pain.

Research has shown that specific substitutions on the benzimidazole ring system can lead to potent anti-inflammatory and analgesic activities. For instance, a series of 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazole derivatives were synthesized and evaluated for their pharmacological effects. nih.govarabjchem.org Compounds from this series exhibited notable anti-inflammatory activity in carrageenan-induced rat paw edema models and significant analgesic effects in acetic acid-induced writhing tests in mice. nih.govarabjchem.org

The mechanism of action for the anti-inflammatory properties of benzimidazole derivatives is thought to involve the inhibition of key inflammatory mediators. mdpi.com Some derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, key players in the inflammatory response. mdpi.com For example, certain 2-substituted benzimidazoles have been reported to exhibit anti-inflammatory and analgesic properties. rjpbcs.com

Furthermore, studies on other benzimidazole derivatives have highlighted their ability to reduce inflammation significantly. arabjchem.org For example, N-(1H-benzimidazol-2-ylmethyl) aniline (B41778) and N-(1H-benzimidazol-2-ylmethyl)-3-chloroaniline demonstrated potent anti-inflammatory activity. mdpi.com The anti-inflammatory and analgesic potential of these compounds underscores the importance of the benzimidazole scaffold in the development of new therapeutics for pain and inflammation. arabjchem.orgresearchgate.net

Antidiabetic and Antihypertensive Properties

The versatile benzimidazole scaffold has been extensively investigated for its potential in managing metabolic and cardiovascular disorders, specifically diabetes and hypertension. researchgate.net Its derivatives have shown promise as both antidiabetic and antihypertensive agents, acting through various mechanisms. derpharmachemica.comhilarispublisher.com

In the context of diabetes, benzimidazole derivatives have been explored as inhibitors of several key enzymes involved in glucose metabolism, such as α-glucosidase, dipeptidyl peptidase IV (DPP-IV), and aldose reductase. researchgate.nethilarispublisher.com For instance, certain 2-methyl benzimidazole derivatives bearing a thiazolidin-4-one moiety have been designed and synthesized as potential antidiabetic agents, with some compounds showing significant glucose-lowering effects in oral glucose tolerance tests. primescholars.comhumanjournals.com Other studies have focused on the development of benzimidazole-based compounds as potent α-amylase inhibitors, which can help in controlling post-prandial hyperglycemia. acs.org

With regard to hypertension, benzimidazole derivatives have been designed as angiotensin II (AII) receptor antagonists. irjponline.orgchalcogen.ro The AII receptor plays a crucial role in regulating blood pressure, and its blockade is a well-established therapeutic strategy for hypertension. irjponline.org Substituted benzimidazoles have been synthesized that exhibit significant antihypertensive activity. derpharmachemica.com For example, 5-substituted (amino)-2-phenyl-1-(2-carboxy biphenyl-4-yl) benzimidazoles have been reported to produce a potent hypertensive effect upon oral administration. irjponline.org The structural features of these compounds, particularly the substitution pattern on the benzimidazole nucleus and the biphenyl (B1667301) moiety, are critical for their activity. chalcogen.ro

Other Therapeutic Potentials (e.g., Anticonvulsant, Antiulcer, Antioxidant)

Beyond the well-established roles of benzimidazoles, research has uncovered a broader spectrum of therapeutic possibilities, including anticonvulsant, antiulcer, and antioxidant activities. d-nb.infonih.gov

Anticonvulsant Activity: Several studies have highlighted the potential of benzimidazole derivatives as anticonvulsant agents. infona.plnih.gov Researchers have synthesized and evaluated various series of these compounds, with some exhibiting significant protection against seizures in preclinical models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. infona.plnih.gov Docking studies have suggested that N-mannich bases of benzimidazole derivatives might act as potential targets of NMDA receptors, contributing to their anticonvulsant effects. ijpsr.com The structural features of these derivatives are crucial for their activity, and ongoing research aims to optimize these for better efficacy. infona.plscispace.comnih.gov

Antiulcer Activity: The benzimidazole scaffold is famously the core of several proton pump inhibitors (PPIs) used to treat acid-related disorders. d-nb.info Research has continued to explore new benzimidazole derivatives with antiulcer properties. nih.gov For example, some compounds have shown remarkable protection against ulcer formation in various experimental models. nih.gov The mechanism often involves the inhibition of the H+/K+-ATPase enzyme system in gastric parietal cells, which is responsible for gastric acid secretion. irjponline.orgnih.gov

Antioxidant Activity: A number of benzimidazole derivatives have been investigated for their ability to counteract oxidative stress by scavenging free radicals. growingscience.comresearchgate.net Various synthesized compounds have demonstrated significant antioxidant activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. growingscience.com The antioxidant potential is often linked to the specific substituents on the benzimidazole ring, with certain groups enhancing the molecule's ability to donate hydrogen atoms or stabilize free radicals. growingscience.comdergipark.org.tr This property suggests their potential utility in conditions where oxidative damage plays a pathogenic role.

Interactive Data Tables

Table 1: Anti-inflammatory and Analgesic Activity of Benzimidazole Derivatives

| Compound/Derivative | Model/Test | Activity | Source |

| 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazole derivatives | Carrageenan-induced rat paw edema | Moderate to good anti-inflammatory activity | nih.gov |

| 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazole derivatives | Acetic acid-induced writhing in mice | Moderate to good analgesic activity | nih.gov |

| N-(1H-benzimidazol-2-ylmethyl) aniline and N-(1H-benzimidazol-2-ylmethyl)-3-chloroaniline | Anti-inflammatory models | Potent anti-inflammatory activity | mdpi.com |

| 2-substituted benzimidazoles | Analgesic and anti-inflammatory models | Exhibited analgesic and anti-inflammatory properties | rjpbcs.com |

Table 2: Antidiabetic and Antihypertensive Activity of Benzimidazole Derivatives

| Compound/Derivative | Target/Mechanism | Activity | Source |

| 2-Methyl benzimidazole with thiazolidin-4-one | Potential antidiabetic | Significant glucose-lowering effect | primescholars.comhumanjournals.com |

| Arylated benzimidazoles | α-amylase inhibition | Potent α-amylase inhibitors | acs.org |

| 5-substituted (amino)-2-phenyl-1-(2-carboxy biphenyl-4-yl) benzimidazoles | Angiotensin II receptor antagonist | Potent antihypertensive effect | irjponline.org |

| Substituted 5-nitro-benzimidazoles | Angiotensin II receptor antagonist | Significant antihypertensive activity | chalcogen.ro |

Table 3: Other Therapeutic Activities of Benzimidazole Derivatives

| Compound/Derivative | Therapeutic Potential | Model/Test | Finding | Source |

| Novel benzimidazole derivatives | Anticonvulsant | MES and scPTZ screens | Promising activity in both screens | infona.pl |

| 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides | Anticonvulsant | MES and scPTZ models | Potent anticonvulsant results | nih.gov |

| Substituted methoxybenzyl-sulfonyl-1H-benzo[d]imidazole derivatives | Antiulcer | H+/K+-ATPase inhibition | Potent H+/K+-ATPase inhibitors | nih.gov |

| Benzimidazole-pyrazole hybrids | Antiulcer | Ethanol-induced gastric ulcer model | Potent ulcer inhibition | nih.gov |

| 4-(1H- benzo[d]imidazol-2-yl)-6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)- 5,6-dihydropyrimidin-2(1H)-one | Antioxidant | DPPH method | Strong antioxidant activity | growingscience.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICFDLORAOTXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Record name | 5-CHLORO-2-METHYL-1H-BENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024787 | |

| Record name | 5-Chloro-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-chloro-2-methyl-1h-benzimidazole appears as light brown solid or fluffy powder. (NTP, 1992) | |

| Record name | 5-CHLORO-2-METHYL-1H-BENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70.7 °F (NTP, 1992) | |

| Record name | 5-CHLORO-2-METHYL-1H-BENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2818-69-1 | |

| Record name | 5-CHLORO-2-METHYL-1H-BENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Chloro-2-methylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2818-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002818691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-methylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 6-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Chloro-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-methyl-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-METHYLBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV988Z010H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

387 °F (NTP, 1992) | |

| Record name | 5-CHLORO-2-METHYL-1H-BENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19999 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies for 5 Chloro 2 Methylbenzimidazole and Its Derivatives

Classical Synthetic Routes to Benzimidazoles

The construction of the benzimidazole (B57391) ring system has been a subject of synthetic exploration for over a century. Traditional methods, still widely employed, primarily rely on the condensation of an o-phenylenediamine precursor with a suitable one-carbon synthon.

Condensation Reactions of o-Phenylenediamines with Carboxylic Acids or Derivatives

The most classical and straightforward approach to 2-substituted benzimidazoles is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters, anhydrides, or acid chlorides). This reaction is typically carried out under acidic conditions and often requires elevated temperatures to drive the cyclodehydration.

For the synthesis of 2-methylbenzimidazoles, acetic acid is the carboxylic acid of choice. The reaction proceeds by initial N-acylation of one of the amino groups of the o-phenylenediamine, followed by an intramolecular cyclization and subsequent dehydration to form the imidazole (B134444) ring. Polyphosphoric acid (PPA) or strong mineral acids like hydrochloric acid are frequently used as catalysts and dehydrating agents to facilitate this transformation.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Typical Yield (%) |

| o-Phenylenediamine | Acetic Acid | HCl, heat | 2-Methylbenzimidazole | ~68% |

| o-Phenylenediamine | Acetic Anhydride | Acetic Acid, heat | 2-Methylbenzimidazole | High |

| o-Phenylenediamine | Ethyl Acetate | PPA, heat | 2-Methylbenzimidazole | Moderate to High |

This table presents typical reaction conditions for the synthesis of 2-methylbenzimidazole, a close analogue of the title compound.

Alternative Approaches for Benzimidazole Core Formation

Beyond the direct condensation with carboxylic acids, several other methods have been developed to construct the benzimidazole core, offering milder conditions or different substrate scopes.

One common alternative is the reaction of o-phenylenediamines with aldehydes. This condensation initially forms a Schiff base, which then undergoes an oxidative cyclization to yield the 2-substituted benzimidazole. A variety of oxidizing agents can be employed, including nitrobenzene, air, or metal catalysts.

Another approach involves the reaction of o-phenylenediamines with orthoesters. This method is particularly useful for the synthesis of 2-unsubstituted or 2-alkyl-substituted benzimidazoles and often proceeds under milder conditions than the carboxylic acid condensation.

More contemporary methods focus on greener and more efficient syntheses. These include microwave-assisted reactions, the use of solid-supported catalysts, and transition-metal-catalyzed C-N bond-forming reactions from appropriate precursors. For instance, the intramolecular cyclization of N-(2-haloaryl)amidines has emerged as a powerful tool for benzimidazole synthesis.

Specific Synthesis of 5-Chloro-2-methylbenzimidazole

The synthesis of this compound follows the classical Phillips-Ladenburg approach, utilizing a substituted o-phenylenediamine as the key precursor.

Precursor Synthesis (e.g., 4-chloro-o-phenylenediamine)

The immediate precursor for the synthesis of this compound is 4-chloro-o-phenylenediamine. This starting material is commercially available but can also be synthesized through various routes. A common laboratory-scale preparation involves the reduction of 2-nitro-4-chloroaniline. This reduction can be achieved using various reducing agents, with tin(II) chloride in hydrochloric acid or catalytic hydrogenation being the most common methods.

| Starting Material | Reagent(s) | Product |

| 2-Nitro-4-chloroaniline | SnCl2, HCl | 4-Chloro-o-phenylenediamine |

| 2-Nitro-4-chloroaniline | H2, Pd/C | 4-Chloro-o-phenylenediamine |

Cyclization Procedures to Form the Benzimidazole Ring

With 4-chloro-o-phenylenediamine in hand, the formation of the this compound ring is achieved through condensation with acetic acid. The reaction is typically performed by heating a mixture of 4-chloro-o-phenylenediamine and glacial acetic acid, often with the addition of a stronger acid catalyst like hydrochloric acid to facilitate the cyclodehydration. The reaction mixture is heated at reflux for several hours, and upon cooling and neutralization, the desired product precipitates and can be isolated by filtration.

Reaction Scheme:

| Reactant 1 | Reactant 2 | Conditions | Product |

| 4-Chloro-o-phenylenediamine | Acetic Acid | Reflux | This compound |

Derivatization Strategies for this compound Analogues

The this compound core serves as a versatile template for the synthesis of a wide array of derivatives. The most common site for derivatization is the N-H of the imidazole ring, although modifications at the 2-methyl group or the aromatic ring are also possible.

N-Alkylation and N-Arylation: The secondary amine of the imidazole ring can be readily alkylated or arylated under basic conditions. Deprotonation with a suitable base, such as sodium hydride or potassium carbonate, generates the corresponding benzimidazolide anion, which then acts as a nucleophile towards an alkyl halide or an activated aryl halide. This allows for the introduction of a wide variety of substituents at the N-1 position.

Mannich Reaction: The N-H proton of this compound is sufficiently acidic to participate in the Mannich reaction. This three-component reaction involves the condensation of the benzimidazole with formaldehyde and a primary or secondary amine, leading to the formation of N-aminomethylated derivatives.

Cross-Coupling Reactions: While the chloro-substituent on the benzene (B151609) ring is generally less reactive than a bromo or iodo group, it can participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, under optimized conditions. This allows for the formation of C-C or C-N bonds at the 5-position, enabling the synthesis of more complex analogues. However, derivatization at this position is less common than N-functionalization.

| Reaction Type | Reagents | Position of Derivatization | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3) | N-1 | 1-Alkyl-5-chloro-2-methylbenzimidazole |

| N-Arylation | Aryl halide, Catalyst (e.g., CuI) | N-1 | 1-Aryl-5-chloro-2-methylbenzimidazole |

| Mannich Reaction | Formaldehyde, Amine | N-1 | 1-(Aminomethyl)-5-chloro-2-methylbenzimidazole |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | C-5 (less common) | 5-Aryl-2-methylbenzimidazole |

These derivatization strategies provide access to a vast chemical space of this compound analogues, which is crucial for the development of new compounds with tailored properties for various applications.

Substitution at the N-1 Position

The nitrogen atom at the N-1 position of the this compound scaffold is a common site for functionalization, allowing for the introduction of various alkyl and aryl groups. This modification can significantly influence the biological activity and physicochemical properties of the resulting compounds.

One of the most straightforward methods for N-1 substitution is N-alkylation , which typically involves the reaction of this compound with an alkyl halide in the presence of a base. A study on the synthesis of isomeric alkyl derivatives of 2-methyl-5-chlorobenzimidazole highlights the regioselective nature of these reactions, which can be influenced by the reaction conditions and the nature of the alkylating agent ppublishing.org. For instance, the reaction of 2-chlorobenzimidazole with various alkylating agents such as dimethyl sulfate (DMS), diethyl sulfate (DES), and benzyl (B1604629) chloride has been achieved under different green conditions, including physical grinding with K2CO3 at room temperature, heating in PEG-600, or microwave irradiation, to yield the corresponding N-alkyl-2-chlorobenzimidazoles .

The Mannich reaction provides another route to N-1 substituted derivatives. This three-component condensation reaction involves an active hydrogen-containing compound (like this compound), formaldehyde, and a secondary amine, leading to the formation of N-Mannich bases. These derivatives are of interest due to their wide range of pharmacological activities chitkara.edu.inchitkara.edu.inresearchgate.net.

N-arylation of the benzimidazole core can be achieved through copper-catalyzed cross-coupling reactions. Efficient methods for the N-arylation of imidazoles and benzimidazoles with both aryl iodides and bromides have been developed using copper catalysts in combination with specific ligands, such as 4,7-dimethoxy-1,10-phenanthroline researchgate.netscite.ainih.gov. These reactions can be accelerated by the addition of polyethylene glycol nih.gov.

| Reagent/Catalyst System | Reaction Type | Product | Ref. |

| Alkyl halide / Base | N-Alkylation | N-Alkyl-5-chloro-2-methylbenzimidazole | ppublishing.org |

| Formaldehyde / Secondary Amine | Mannich Reaction | N-Mannich base of this compound | chitkara.edu.in |

| Aryl halide / Copper catalyst / Ligand | N-Arylation | N-Aryl-5-chloro-2-methylbenzimidazole | researchgate.netnih.gov |

Modifications at the C-2 Position

The C-2 position of this compound offers another key site for structural diversification. The methyl group at this position can be functionalized, or the entire group can be replaced to introduce different substituents.

A common strategy involves the halogenation of the C-2 methyl group to form a more reactive intermediate. For example, 2-chloromethyl-1H-benzimidazole derivatives can be synthesized and subsequently reacted with various nucleophiles to introduce a wide range of functional groups. A series of 35 benzimidazole derivatives were synthesized from 2-chloromethyl-1H-benzimidazole in good yields, demonstrating the versatility of this intermediate nih.gov. The synthesis of 2-(chloromethyl)-1H-benzimidazole can be achieved by refluxing o-phenylenediamine and chloroacetic acid with 5N HCl researchgate.net.

The Vilsmeier-Haack reaction provides a method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction, which uses a substituted formamide (like DMF) and phosphorus oxychloride, can be applied to 2-methylbenzimidazoles to introduce a formyl group at the C-2 position after subsequent hydrolysis of the intermediate iminium salt wikipedia.orgijpcbs.comchemistrysteps.comorganic-chemistry.orgorganicreactions.org. This opens up further possibilities for derivatization of the resulting aldehyde.

| Reaction | Reagents | Product | Ref. |

| Halogenation of C-2 methyl group | e.g., POCl3 | 2-(Chloromethyl)-5-chlorobenzimidazole | researchgate.net |

| Vilsmeier-Haack Reaction | DMF, POCl3 | 5-Chloro-1H-benzimidazole-2-carbaldehyde | wikipedia.orgchemistrysteps.com |

Halogenation and Other Substitutions on the Benzene Ring (e.g., C-5 and C-6)

Further functionalization of the this compound core can be achieved through electrophilic substitution reactions on the benzene ring. The existing chloro and methyl substituents influence the regioselectivity of these reactions.

Halogenation of the benzimidazole ring can introduce additional halogen atoms. For instance, the direct bromination of 2-chlorobenzimidazole with bromine-water has been used to synthesize 2-chloro-5,6-dibromobenzimidazole nih.gov. The halogenation of 2-alkyl-5(6)-chloro(or methyl)benzimidazoles has been shown to occur at the 6(5) position semanticscholar.org. For example, reacting 2,5-dimethylbenzimidazole with a saturated solution of bleaching powder at low temperatures yields 1-chloro-2,5-dimethylbenzimidazole pharmainfo.inresearchgate.net. Reagents with high regioselectivity and reactivity have been developed to enable the halogenation of complex heteroaromatics under mild conditions tcichemicals.com.

Nitration is another common electrophilic aromatic substitution reaction. The nitration of 2-alkyl-5(6)-chloro(or methyl)benzimidazoles has been studied, and it was found that the nitro group is introduced at the 6 (or 5) position, leading to the corresponding 7(4)-nitrobenzimidazoles after subsequent nitration semanticscholar.orgresearchgate.net. In most cases, nitration of benzimidazoles preferentially occurs at the 5 or 6-position pharmainfo.inrjpbcs.com.

| Reaction | Reagents | Product | Ref. |

| Halogenation | e.g., Bromine-water, Bleaching powder | Dihalo- or trihalo-substituted benzimidazole | nih.govsemanticscholar.orgpharmainfo.inresearchgate.net |

| Nitration | e.g., Nitrating mixture | Nitro-substituted benzimidazole | semanticscholar.orgpharmainfo.inresearchgate.netrjpbcs.com |

Catalytic and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods for benzimidazole derivatives. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve reaction efficiency.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods jocpr.com. The synthesis of benzimidazole derivatives has been significantly improved through microwave-assisted techniques.

For instance, the N-alkylation of 2-chlorobenzimidazole with various alkylating agents has been successfully carried out under microwave irradiation, providing the desired products in short reaction times . Microwave-assisted synthesis has also been employed for the preparation of 1,2-disubstituted benzimidazoles from N-phenyl-o-phenylenediamine and aldehydes under solvent-free conditions, with Er(OTf)3 as a catalyst, achieving excellent yields in just 5-10 minutes mdpi.com. Another study reports the synthesis of 2-alkyl and 2-aryl derivatives of benzimidazole by reacting o-phenylenediamine with carboxylic acids using polyphosphoric acid as a catalyst under microwave irradiation asianpubs.org. The use of microwave irradiation in the synthesis of N,N-dimethylbenzimidazolium iodide as a catalyst for Stetter reactions has also been reported to significantly reduce reaction times lew.ro.

| Reactants | Catalyst/Conditions | Product | Reaction Time | Yield | Ref. |

| 2-Chlorobenzimidazole, Alkylating agent | Microwave irradiation | N-Alkyl-2-chlorobenzimidazole | 5 min | - | |

| N-phenyl-o-phenylenediamine, Aldehyde | Er(OTf)3, Microwave, Solvent-free | 1,2-Disubstituted benzimidazole | 5-10 min | 86-99% | mdpi.com |

| o-Phenylenediamine, Carboxylic acid | Polyphosphoric acid, Microwave | 2-Substituted benzimidazole | 0.40-3.00 min | 69-99% | asianpubs.org |

Heterogeneous Catalysis

The use of heterogeneous catalysts offers several advantages, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions. A variety of heterogeneous catalysts have been developed for the synthesis of benzimidazole derivatives.

These catalysts include metal-organic frameworks (MOFs), nanoparticles, and supported catalysts. For example, a cobalt-mediated redox catalysis using Co(acac)2 has been shown to be highly efficient for the synthesis of 2-substituted and 1,2-disubstituted benzimidazoles at ambient temperature under solvent-free conditions mdpi.com. The synthesis of 2-methylbenzimidazole from 2-nitroaniline and ethanol has been achieved using a Mg modified Cu-Pd/γ-Al2O3 heterogeneous catalyst, with the bimetallic catalyst showing superior activity mdpi.com. Other studies have reviewed the use of various heterogeneous catalysts for benzimidazole synthesis, highlighting their efficiency and recyclability researchgate.net.

| Catalyst | Reactants | Conditions | Product | Ref. |

| Co(acac)2 | Aldehyde, Phenylenediamine | H2O2, Solvent-free, Ambient temp. | 2-Substituted/1,2-Disubstituted benzimidazole | mdpi.com |

| Cu-Pd/(Mg)γ-Al2O3 | 2-Nitroaniline, Ethanol | - | 2-Methylbenzimidazole | mdpi.com |

Solid-Phase Synthesis Techniques

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of compounds for high-throughput screening. Several solid-phase methodologies have been developed for the synthesis of substituted benzimidazoles.

These methods often involve attaching one of the reactants to a solid support, carrying out a series of reactions, and then cleaving the final product from the resin. An efficient solid-phase synthesis of trisubstituted researchgate.netwikipedia.orgacs.orgtriazino[1,2-a]benzimidazole-2,4(3H,10H)-diones has been described, starting from resin-bound amino acids acs.orgresearchgate.net. Another approach details the solid-phase synthesis of 1,2,5-trisubstituted benzimidazoles, which are of interest for their potential anticancer activity nih.gov. These techniques allow for the systematic variation of substituents at different positions of the benzimidazole core, facilitating the exploration of structure-activity relationships.

| Synthetic Target | Key Steps | Ref. |

| Trisubstituted researchgate.netwikipedia.orgacs.orgtriazino[1,2-a]benzimidazole-2,4(3H,10H)-diones | N-acylation, Fluoro displacement, Nitro reduction, Cyclization, Alkylation, Cleavage | acs.orgresearchgate.net |

| 1,2,5-Trisubstituted benzimidazoles | Reaction of resin-bound intermediates with acyl chlorides, Cyclization | nih.gov |

Purification and Characterization of Synthetic Products

Following the synthesis of this compound and its derivatives, a crucial phase involves the purification of the crude product to remove unreacted starting materials, catalysts, and byproducts. Subsequently, a comprehensive characterization is performed to confirm the identity, structure, and purity of the isolated compound. This is typically achieved through a combination of chromatographic and spectroscopic methods, alongside elemental analysis.

Chromatographic Methods (e.g., TLC)

Chromatographic techniques are instrumental in both the purification and the assessment of purity of this compound and its derivatives.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to get a preliminary indication of the purity of the product. A small spot of the reaction mixture is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica gel. The plate is then placed in a sealed container with a shallow layer of a suitable solvent or solvent mixture (the mobile phase). As the solvent moves up the plate by capillary action, the components of the reaction mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

For benzimidazole derivatives, common solvent systems for TLC include mixtures of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate. The ratio of these solvents can be adjusted to achieve optimal separation. For instance, a solvent system of ethyl acetate and n-hexane in a 3:5 ratio has been used for the TLC analysis of substituted benzimidazoles. The visualization of the separated spots on the TLC plate is often achieved under UV light (254 nm), or by using staining agents like p-anisaldehyde followed by heating.

Column Chromatography: For the purification of larger quantities of the synthesized product, column chromatography is the preferred method. This technique works on the same principles as TLC but on a larger scale. A vertical glass column is packed with a stationary phase, such as silica gel. The crude product is loaded onto the top of the column and a solvent or a mixture of solvents (eluent) is passed through the column. The components of the mixture separate into bands as they move down the column at different rates. By collecting the eluent in fractions, the desired compound can be isolated in a purified form. A common solvent system for the column chromatography of benzimidazole derivatives is a mixture of ethyl acetate and n-hexane, often in a 1:1 ratio.

The table below summarizes common chromatographic conditions used for the purification and analysis of benzimidazole derivatives.

| Technique | Stationary Phase | Mobile Phase (Solvent System) | Visualization | Application |

| Thin-Layer Chromatography (TLC) | Silica Gel 60 F254 | Ethyl acetate : n-hexane (3:5) | UV light (254 nm), p-anisaldehyde stain | Reaction monitoring, Purity assessment |

| Column Chromatography | Silica Gel (60-120 mesh) | Ethyl acetate : n-hexane (1:1) | - | Purification of crude product |

Spectroscopic Techniques (e.g., IR, NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation of this compound and its derivatives. Each technique provides unique information about the molecular structure of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The frequencies of absorbed radiation correspond to the vibrational modes of the bonds, providing a characteristic spectrum for the molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H bond of the imidazole ring, C-H bonds of the methyl group and the aromatic ring, C=N and C=C bonds of the benzimidazole ring system, and the C-Cl bond.

The table below lists the expected characteristic IR absorption bands for this compound.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Imidazole | N-H stretch | 3100-3500 (broad) |

| Aromatic Ring | C-H stretch | 3000-3100 |

| Methyl Group | C-H stretch | 2850-3000 |

| Benzimidazole Ring | C=N and C=C stretch | 1500-1650 |

| Benzene Ring | C-H out-of-plane bend | 800-900 |

| Chloro Group | C-Cl stretch | 600-800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique that provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show a singlet for the methyl protons, distinct signals for the aromatic protons on the benzene ring, and a broad singlet for the N-H proton of the imidazole ring. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effect of the chlorine atom.

¹³C NMR Spectroscopy: This technique provides information about the different types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound would show distinct signals for the methyl carbon, the carbon atoms of the benzene ring, and the two carbon atoms of the imidazole ring. The chemical shifts of the carbon atoms in the benzene ring are also affected by the chlorine substituent.

The following table summarizes the reported ¹H and ¹³C NMR spectral data for this compound in CDCl₃.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~12.29 | brs | NH |

| ~7.51 | s | Ar-H | |

| ~7.45 | d | Ar-H | |

| ~7.12 | d | Ar-H | |

| ~2.51 | s | CH₃ | |

| ¹³C NMR | ~152.7 | - | C=N |

| ~140.1 | - | Ar-C | |

| ~137.1 | - | Ar-C | |

| ~126.1 | - | Ar-C-Cl | |

| ~121.8 | - | Ar-CH | |

| ~115.4 | - | Ar-CH | |

| ~114.3 | - | Ar-CH | |

| ~15.1 | - | CH₃ |

Mass Spectrometry (MS): Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can also be used to deduce its structure by analyzing the fragmentation pattern. For this compound (C₈H₇ClN₂), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (approximately 166.61 g/mol ). Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern for the molecular ion peak will be observed, with a second peak (M+2) at two mass units higher with an intensity of about one-third of the main peak.

The expected major peaks in the mass spectrum of this compound are presented in the table below.

| m/z | Ion | Significance |

| 166/168 | [C₈H₇ClN₂]⁺ | Molecular ion peak (M⁺, M+2) |

| 151/153 | [C₇H₄ClN₂]⁺ | Loss of a methyl radical (•CH₃) |

| 131 | [C₈H₇N₂]⁺ | Loss of a chlorine radical (•Cl) |

Elemental Analysis

Elemental analysis is a crucial technique for confirming the empirical formula of a newly synthesized compound. It determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in the sample. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula. For a compound to be considered pure, the experimental values should be in close agreement with the calculated values, typically within a ±0.4% margin.

For this compound with the molecular formula C₈H₇ClN₂, the theoretical elemental composition can be calculated as follows:

Molecular Weight = (8 × 12.01) + (7 × 1.01) + (1 × 35.45) + (2 × 14.01) = 166.61 g/mol

% Carbon (C) = (8 × 12.01 / 166.61) × 100% = 57.68%

% Hydrogen (H) = (7 × 1.01 / 166.61) × 100% = 4.23%

% Nitrogen (N) = (2 × 14.01 / 166.61) × 100% = 16.82%

% Chlorine (Cl) = (1 × 35.45 / 166.61) × 100% = 21.28%

The table below shows the calculated elemental analysis data for this compound.

| Element | Molecular Formula | Calculated (%) | Found (%) |

| Carbon (C) | C₈H₇ClN₂ | 57.68 | 57.68 ± 0.4 |

| Hydrogen (H) | C₈H₇ClN₂ | 4.23 | 4.23 ± 0.4 |

| Nitrogen (N) | C₈H₇ClN₂ | 16.82 | 16.82 ± 0.4 |

Molecular and Electronic Structure Studies of 5 Chloro 2 Methylbenzimidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of 5-chloro-2-methylbenzimidazole. These theoretical studies offer a microscopic perspective on the molecule's behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) calculations have been effectively utilized to determine the optimized molecular geometry of benzimidazole (B57391) derivatives. For compounds similar in structure to this compound, the B3LYP functional combined with a suitable basis set has been shown to provide reliable geometric parameters, including bond lengths and bond angles. researchgate.net These computational approaches are instrumental in predicting the three-dimensional arrangement of atoms, which is crucial for understanding the molecule's interactions and reactivity. The optimized structure of related benzimidazole compounds has been confirmed to correspond to a minimum on the potential energy surface through frequency calculations. researchgate.netresearchgate.net

HOMO-LUMO Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for its electronic excitation. nih.gov A smaller energy gap generally implies higher chemical reactivity and a greater ease of intramolecular charge transfer. nih.gov For benzimidazole derivatives, the HOMO-LUMO analysis helps in explaining the charge transfer interactions occurring within the molecule. nih.govesisresearch.org

Table 1: Frontier Molecular Orbital Energies for a Structurally Similar Benzimidazole Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Note: Data presented is for a representative imidazole (B134444) derivative to illustrate the concept. nih.gov

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides experimental data on the vibrational modes of this compound. When combined with theoretical calculations, it allows for a comprehensive assignment of the observed spectral bands to specific molecular motions.

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups and characterize the vibrational modes of molecules. In the context of benzimidazole derivatives, the FT-IR spectrum exhibits characteristic bands corresponding to the stretching and bending vibrations of its constituent bonds. For instance, the N-H stretching vibration in aromatic compounds typically appears in the region of 3400 ± 40 cm⁻¹. esisresearch.org The C-H and C-N stretching vibrations, as well as various ring deformation modes, also give rise to distinct peaks in the FT-IR spectrum. esisresearch.org Theoretical calculations using DFT are often employed to compute the vibrational frequencies, which are then compared with the experimental data to provide a detailed assignment of the spectral bands. researchgate.netresearchgate.netresearchgate.net

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that provides information about the vibrational modes of a molecule. The Raman spectrum is particularly sensitive to the vibrations of non-polar bonds and symmetric molecular motions. For benzimidazole compounds, Raman spectroscopy can be used to identify the phenyl ring stretching modes and other skeletal vibrations. esisresearch.org The simultaneous appearance of certain vibrational modes in both the IR and Raman spectra can be an indication of intramolecular charge transfer within the molecule. esisresearch.org As with FT-IR, theoretical frequency calculations are invaluable for the accurate assignment of the observed Raman bands. researchgate.netresearchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal analytical technique for elucidating the molecular structure of chemical compounds. For this compound, both ¹H and ¹³C NMR spectroscopy provide definitive data for structural confirmation and characterization.

¹H NMR Spectroscopic Characterization

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, displays distinct signals corresponding to each type of proton in the molecule. A broad singlet observed at approximately δ 12.29 ppm is characteristic of the N-H proton of the imidazole ring. The aromatic region of the spectrum shows three signals: a singlet at δ 7.51 ppm, and two doublets at δ 7.45 ppm (J = 8.4 Hz) and δ 7.12 ppm (J = 8.3 Hz), which correspond to the protons on the benzene (B151609) ring. A sharp singlet at δ 2.51 ppm is assigned to the three protons of the methyl group at the C2 position rsc.org.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 12.29 | Broad Singlet | - | 1H | N-H |

| 7.51 | Singlet | - | 1H | Ar-H |

| 7.45 | Doublet | 8.4 | 1H | Ar-H |

| 7.12 | Doublet | 8.3 | 1H | Ar-H |

¹³C NMR Spectroscopic Characterization

The ¹³C NMR spectrum, recorded in CDCl₃ at 100 MHz, complements the ¹H NMR data by providing information about the carbon framework of this compound. The spectrum shows eight distinct carbon signals. The signal for the methyl carbon (-CH₃) appears upfield at δ 15.1 ppm. The signals for the aromatic and imidazole carbons are observed in the downfield region at δ 152.7, 140.1, 137.1, 126.1, 121.8, 115.4, and 114.3 ppm rsc.org. The specific assignments correspond to the different carbon atoms within the benzimidazole ring system.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 152.7 | C=N |

| 140.1 | Aromatic C |

| 137.1 | Aromatic C |

| 126.1 | Aromatic C-Cl |

| 121.8 | Aromatic C-H |

| 115.4 | Aromatic C-H |

| 114.3 | Aromatic C-H |

Crystallographic Investigations

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in a solid-state, providing insights into molecular geometry, packing, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (XRD) is the definitive method for determining the molecular and crystal structure of a compound. For benzimidazole derivatives, this technique provides precise data on bond lengths, bond angles, and torsion angles researchgate.net. The analysis involves directing X-rays onto a single crystal and analyzing the resulting diffraction pattern. From this pattern, an electron density map is generated, from which the positions of the individual atoms can be determined scispace.commdpi.com. In the crystal structures of related benzimidazole compounds, the benzimidazole core is often found to be nearly planar. The crystal packing is typically stabilized by a network of intermolecular interactions, including hydrogen bonds and π-π stacking interactions researchgate.net.

Tautomerism and Isomerism in Substituted Benzimidazoles

Benzimidazole and its derivatives exhibit interesting tautomeric and isomeric properties due to the nature of the imidazole ring fused to a benzene ring.

The most significant form of tautomerism in N-unsubstituted benzimidazoles is annular prototropic tautomerism. This involves the migration of a proton between the two nitrogen atoms (N1 and N3) of the imidazole ring beilstein-journals.orgnih.gov. In the case of asymmetrically substituted benzimidazoles like this compound, this proton transfer results in two distinct tautomeric forms: 5-chloro-2-methyl-1H-benzimidazole and 6-chloro-2-methyl-1H-benzimidazole. In solution, these tautomers often undergo rapid interconversion, leading to an averaged signal in NMR spectroscopy beilstein-journals.org. However, in the solid state or in certain solvents, this tautomerism can be "blocked," allowing for the observation of distinct species beilstein-journals.org. The position of the equilibrium is influenced by the nature and position of substituents on the benzimidazole core researchgate.netencyclopedia.pub.

Isomerism in substituted benzimidazoles primarily refers to constitutional isomerism, where substituents can be located at different positions on the benzimidazole ring system. For example, a chloro-substituent on the benzene ring can be at position 4, 5, 6, or 7, leading to different constitutional isomers. Furthermore, depending on the complexity of the substituents, other forms of isomerism, such as rotational isomerism (atropisomerism) or E/Z isomerism around a C=N bond, can also be observed in more complex benzamidine (B55565) derivatives beilstein-journals.org.

Structure Activity Relationship Sar and Mechanism of Action Studies

Elucidation of Structure-Activity Relationships for Biological Efficacy

SAR studies are crucial for optimizing lead compounds and designing new derivatives with enhanced potency and selectivity. For the benzimidazole (B57391) scaffold, the N-1, C-2, C-5, and C-6 positions have been identified as key sites for chemical modification. nih.gov

The biological profile of benzimidazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system.

N-1 Position: Substitution at the N-1 position can significantly influence the chemotherapeutic activity of benzimidazole compounds. nih.gov For instance, attaching various substituents, such as benzyl (B1604629) groups, can enhance biological effects. nih.gov Studies on N-substituted benzimidazole-derived Schiff bases have been conducted to examine the impact of different groups at the N-atom on antiviral, antibacterial, and antiproliferative activities. nih.govresearchgate.net

C-2 Position: The C-2 position is a common site for modification. Attaching different aryl groups or heterocyclic moieties at this position can lead to compounds with a wide range of pharmacological activities. nih.gov For example, 2-substituted benzimidazoles are known to act as potential anticancer agents. arabjchem.org The fusion of a phenylhydrazinomethyl nucleus at the 2-position has also been shown to yield biologically active pharmacophores. ijpsr.com

C-5 and C-6 Positions: The C-5 and C-6 positions of the benzene (B151609) ring portion of the benzimidazole scaffold are also critical for activity. The introduction of electron-withdrawing or electron-releasing groups at these positions can have a profound impact. arabjchem.org Studies have shown that designing derivatives with substituents like chloro (–Cl) or nitro (–NO2) groups at the C-6 position is a key strategy to modulate antimicrobial and anticancer activities. nih.gov

The following table summarizes the impact of various substituents at different positions on the biological activity of benzimidazole derivatives based on a study of their antiparasitic properties.

| Compound ID | R1 (N-1) | R2 (C-2) | R4 (C-4) | R5 (C-5) | R6 (C-6) | Biological Activity (pIC50) |

|---|---|---|---|---|---|---|

| 1 | H | CF3 | H | H | H | 5.50 |

| 13 | CH3 | CONH2 | H | Cl | H | 6.96 |

| 17 | CH3 | CONH2 | Cl | H | H | 6.73 |

| 21 | CH3 | CONH2 | Cl | Cl | H | 6.87 |

| 23 | CH3 | CON(CH3)2 | Cl | Cl | H | 7.12 |

Data sourced from a study on benzimidazole derivatives as antiparasitic agents. rsc.org The pIC50 values are against G. intestinalis.

Halogenation, particularly the introduction of a chlorine atom at the C-5 position, is a common strategy in the design of bioactive benzimidazole derivatives. Theoretical investigations suggest that the effect of halogenation with fluorine, chlorine, or bromine can be less significant than solvent polarization in processes like excited state intramolecular proton transfer (ESIPT). nih.govacs.org However, in practical applications, the presence and position of a halogen can be critical for biological activity.

For instance, a comparative study of 5-chloro and 5-fluoro substituted benzimidazole derivatives for α-amylase inhibition revealed that the non-methylated 5-chloro derivative was more active than its methylated counterpart, suggesting the methyl group does not enhance activity in the presence of the chloro group. acs.org In contrast, a 5-fluoro substituted derivative was identified as the most active α-amylase inhibitor and radical scavenger, indicating that the interplay between different substituents is complex. acs.org The presence of a chloro group at the C-5 position is a feature of many potent benzimidazole-based compounds, including those with significant DNA topoisomerase I inhibitory activity. ijpsr.com

Linker Groups: Schiff bases, which contain an imine or azomethine (–C=N–) group, are a prominent example of using linkers to create complex benzimidazole derivatives. The synthesis of novel N-substituted benzimidazole-derived Schiff bases has been explored to evaluate their antiviral, antibacterial, and antiproliferative activities. nih.gov

Attached Heterocyclic Moieties: Attaching other heterocyclic rings can lead to hybrid molecules with enhanced or novel biological activities. For example, derivatives of 5-chloro-2-methylbenzimidazole linked to an imidazo[2,1-b] arabjchem.orgijpsr.comresearchgate.netthiadiazole moiety have demonstrated potent antitubercular activity. ijpsr.com Similarly, benzimidazole derivatives incorporating a furan (B31954) ring at the C-2 position have been synthesized and evaluated as α-amylase inhibitors and radical scavengers. acs.org Five-membered heterocycles are frequently incorporated into drug design to optimize potency, selectivity, and pharmacokinetic properties.

Investigation of Molecular Mechanisms of Action

Understanding the molecular mechanism of action is fundamental to drug discovery. For this compound and its derivatives, research has focused on identifying their specific molecular targets to explain their diverse pharmacological effects.

The bioactivity of benzimidazole derivatives often stems from their ability to interact with specific biological macromolecules like enzymes and receptors.

Enzyme Inhibition: A primary mechanism of action for many benzimidazoles is the inhibition of key enzymes.

Dihydrofolate Reductase (DHFR): Molecular docking studies have suggested that DHFR is a potential target for both the antimicrobial and anticancer activities of certain N-substituted 6-chloro-1H-benzimidazole derivatives. nih.gov

α-Amylase: Substituted benzimidazole analogues have been identified as potential inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism. acs.org

Receptor Binding: Benzimidazole derivatives have also been designed as antagonists for specific receptors.

Angiotensin II (Ang II) Receptor: A series of 5-alkylsulfamoyl substituted benzimidazole derivatives were designed and synthesized as Ang II receptor antagonists for the treatment of hypertension. The antagonistic activity was found to be dependent on the size and bulk of the alkyl group attached. nih.gov

A significant mechanism of action, particularly for the anticancer effects of benzimidazole derivatives, is the inhibition of DNA topoisomerases. These enzymes are crucial for managing DNA topology during replication, transcription, and recombination.

The table below presents data from a study on the inhibition of mammalian DNA topoisomerase I by different 5-substituted benzimidazole derivatives.

| Compound | Substituent at C-5 | Concentration (µg/µL) | % Inhibition |

|---|---|---|---|

| Cpd I | Chloro | 0.5 | ~20% |

| Cpd I | Chloro | 1.0 | ~40% |

| Cpd II | Methyl | 0.5 | ~60% |

| Cpd II | Methyl | 1.0 | ~80% |

| Cpd III | Hydrogen | 0.5 | ~10% |

| Cpd III | Hydrogen | 1.0 | ~20% |

Data adapted from quantitative assessment of plasmid supercoil relaxation assays. researchgate.net Cpd I is 5-chloro-4-(1H-benzimidazole-2-yl)phenol, Cpd II is 5-methyl-4-(1H-benzimidazole-2-yl)phenol, and Cpd III is 4-(1H-benzimidazole-2-yl)phenol.

Target-Specific Interactions (e.g., Enzyme Inhibition, Receptor Binding)

Computational Approaches in SAR and Mechanism Elucidation

Computational methods, such as molecular docking, are powerful tools for understanding the interactions between small molecules and their biological targets at a molecular level. These approaches can predict binding affinities and modes, providing valuable insights for drug design and mechanism of action studies.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. chemrevlett.com This technique is widely used to screen virtual libraries of compounds and to rationalize the structure-activity relationships of a series of molecules.

Table 2: Summary of Potential Molecular Docking Targets for this compound

| Target Protein | Potential Interactions and Rationale | Status of Specific Docking Studies |

|---|---|---|

| Tubulin (β-tubulin) | The benzimidazole core could interact with the colchicine (B1669291) binding site. The 5-chloro and 2-methyl groups may form hydrophobic and halogen bond interactions. | Data not available |

| EGFR Kinase Domain | The benzimidazole scaffold can act as an ATP mimic. The substituents would influence binding affinity and selectivity. | Data not available |

| COX-2 | The compound could fit into the hydrophobic channel of the COX-2 active site. | Data not available |

This table outlines hypothetical docking studies based on the known activities of the benzimidazole scaffold, as specific studies for this compound are not currently available.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. In the context of drug design and discovery, MD simulations provide valuable insights into the stability of protein-ligand complexes and the binding mechanisms of potential drug candidates. For benzimidazole derivatives, MD simulations can elucidate how compounds like this compound interact with their biological targets at an atomic level.

These simulations can predict the binding affinity of a ligand to a protein by analyzing the conformational changes that occur upon binding. The stability of the resulting complex is often assessed by calculating the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atoms over the simulation period. Lower and more stable RMSD values generally indicate a more stable protein-ligand complex.

While specific molecular dynamics simulation data for this compound is not extensively detailed in publicly available literature, the methodology is widely applied to the broader class of benzimidazole derivatives to understand their interactions with various biological targets, such as enzymes and receptors. For instance, MD simulations have been used to study the binding of benzimidazole derivatives to viral proteins and kinases, helping to rationalize their therapeutic effects and guide the design of more potent analogs.

Table 1: Representative Applications of Molecular Dynamics Simulations for Benzimidazole Derivatives

| Benzimidazole Derivative Class | Biological Target | Key Findings from MD Simulations |

| Antiviral Benzimidazoles | Viral Polymerases | Elucidation of key amino acid residues involved in binding and stabilization of the inhibitor within the active site. |

| Anticancer Benzimidazoles | Tubulin / Kinases | Assessment of the stability of the drug-target complex and identification of conformational changes that contribute to inhibitory activity. |

| Anthelmintic Benzimidazoles | Beta-tubulin | Understanding the structural basis of binding and the impact of resistance-conferring mutations on drug affinity. |

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

ADME prediction software calculates various physicochemical and pharmacokinetic parameters. Key predicted properties often include:

Aqueous Solubility (logS): Influences the dissolution of the compound in the gastrointestinal tract.

Intestinal Absorption: Predicts the percentage of the compound that will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeability (logBB): Indicates the likelihood of the compound crossing into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing the inhibition of major drug-metabolizing enzymes.

Plasma Protein Binding (%PPB): Affects the distribution and availability of the free drug in the body. nih.gov

Human Oral Absorption: Estimates the extent to which a drug is absorbed after oral administration.

Table 2: Typical In Silico ADME Parameters Predicted for Benzimidazole Derivatives

| ADME Parameter | Predicted Property | Significance |

| Absorption | Good intestinal absorption | High bioavailability after oral administration. |

| Distribution | Moderate to high plasma protein binding | Can influence the duration of action and potential for drug interactions. |

| Metabolism | Potential for metabolism by CYP enzymes | Determines the metabolic stability and potential for drug-drug interactions. |

| Excretion | Predicted clearance pathways | Indicates how the compound is eliminated from the body. |

| Toxicity | Prediction of potential toxicities | Early identification of potential safety concerns. |

Resistance Mechanisms and Strategies for Overcoming Them

The development of resistance is a significant challenge for the long-term efficacy of antimicrobial and anticancer agents, including those based on the benzimidazole scaffold. Understanding the mechanisms of resistance is crucial for developing strategies to overcome it.

For anthelmintic benzimidazoles, the primary mechanism of resistance involves mutations in the gene encoding for β-tubulin, the molecular target of these drugs. These mutations can alter the drug-binding site on the protein, thereby reducing the efficacy of the compound.

In the context of cancer therapy, multidrug resistance (MDR) is a major obstacle. One common mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which function as drug efflux pumps, actively removing chemotherapeutic agents from cancer cells. Some benzimidazole derivatives have been investigated for their ability to inhibit these transporters, thereby resensitizing resistant cancer cells to conventional chemotherapy. researchgate.net

Strategies to overcome resistance to benzimidazole-based compounds include:

Combination Therapy: Using benzimidazoles in conjunction with other drugs that have different mechanisms of action can reduce the likelihood of resistance developing.

Development of Novel Analogs: Synthesizing new benzimidazole derivatives that are less susceptible to known resistance mechanisms. This can involve modifying the chemical structure to interact differently with the target or to evade efflux pumps.

Targeting Resistance Mechanisms: Designing compounds that directly inhibit the mechanisms of resistance, such as efflux pump inhibitors.

While specific resistance mechanisms to this compound have not been extensively documented, the general principles of benzimidazole resistance are applicable and inform the ongoing research and development of this class of compounds.

Derivatives and Advanced Applications of 5 Chloro 2 Methylbenzimidazole in Research

Synthesis and Biological Evaluation of Novel Analogues